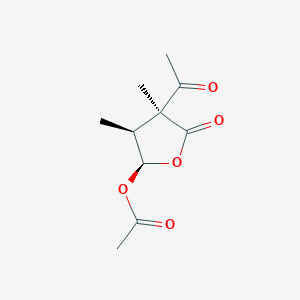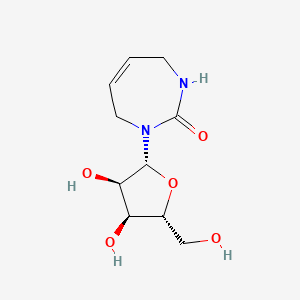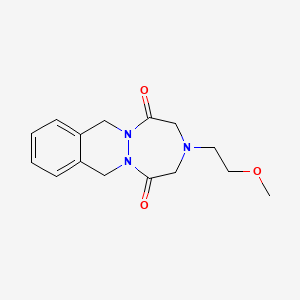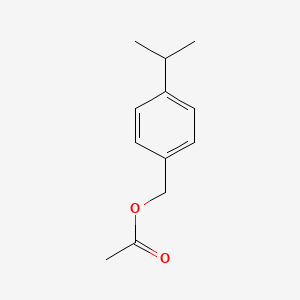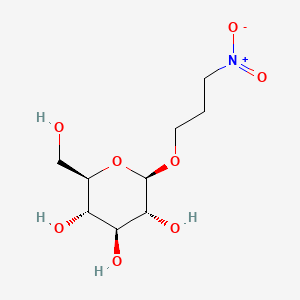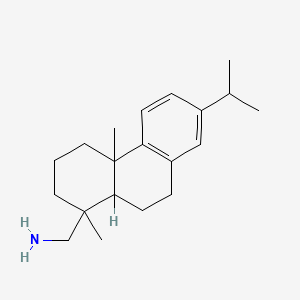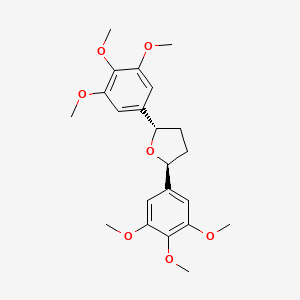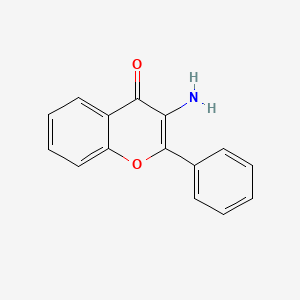
3-Amino-2-phenyl-4H-chromen-4-one
Vue d'ensemble
Description
3-Amino-2-phenyl-4H-chromen-4-one is a compound with the molecular formula C15H11NO2 . It is also known by other names such as 3-AMINO-2-PHENYL-4H-1-BENZOPYRAN-4-ONE and 4H-1-BENZOPYRAN-4-ONE, 3-AMINO-2-PHENYL .
Synthesis Analysis
The chroman-4-one framework, to which 3-Amino-2-phenyl-4H-chromen-4-one belongs, is a significant structural entity in medicinal chemistry. It acts as a major building block in a large class of medicinal compounds . A series of 2-Phenyl-4H-chromen-4-one and its derivatives have been designed, synthesized, and evaluated for their poly-functionality against acetylcholinestrase (AChE) and advanced glycation end products (AGEs) formation inhibitors against Alzheimer’s disease (AD) .Molecular Structure Analysis
The chroman-4-one framework is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B). The absence of a C2-C3 double bond in the chroman-4-one skeleton makes it different from chromone .Chemical Reactions Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . A series of 2-Phenyl-4H-chromen-4-one and its derivatives were designed, synthesized, and evaluated for their poly-functionality against acetylcholinestrase (AChE) and advanced glycation end products (AGEs) formation inhibitors against Alzheimer’s disease (AD) .Physical And Chemical Properties Analysis
The molecular weight of 3-Amino-2-phenyl-4H-chromen-4-one is 237.2533 .Applications De Recherche Scientifique
Synthetic Methodology
Research has demonstrated environmentally benign and diversity-oriented protocols for synthesizing medicinally privileged chromene derivatives. For instance, a study detailed a one-pot, three-component condensation approach for creating 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes using diethylamine as an efficient organocatalyst under ambient conditions, highlighting the process's practical utility due to its high yields and avoidance of conventional purification methods (Pandit et al., 2016).
Sensor Development
Chromene-based compounds have been developed as selective colorimetric sensors for metal ions in aqueous solutions, exemplified by the synthesis of a chromene derivative that undergoes a color change in the presence of Cu2+, demonstrating its application as a practical test strip for detecting copper ions (Jo et al., 2014).
Organocatalysis
Studies have explored the use of novel organocatalysts for the synthesis of chromene derivatives. For example, potassium phthalimide-N-oxyl was utilized as a new organocatalyst in a clean, transition metal-free approach to prepare diverse 2-amino-4H-chromene derivatives in water, offering many advantages including short reaction time and high yields (Dekamin et al., 2013).
Chemical Genetics
Chemical genetics approaches have been employed to discover apoptosis inducers among chromene derivatives, leading to the identification of compounds with potent anticancer activity and elucidation of their molecular targets, demonstrating the approach's utility in anticancer drug research (Cai et al., 2006).
Potential Pharmacological Agents
Research into chromene derivatives has led to the discovery of compounds with significant pharmacological potential. For instance, the synthesis of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives has shown potent cytotoxic activity against colorectal cancer cell lines, inducing apoptosis through the modulation of pro- and anti-apoptotic gene expressions (Ahagh et al., 2019).
Orientations Futures
Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . These compounds, exhibiting multiple pharmacological activities, can be further taken as a lead for the development of potent drugs for the treatment of Alzheimer’s disease .
Propriétés
IUPAC Name |
3-amino-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFXTDDPSAJSFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219342 | |
| Record name | 3-Amino-2-phenyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-phenyl-4H-chromen-4-one | |
CAS RN |
6928-56-9 | |
| Record name | 3-Amino-2-phenylchromen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006928569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC65031 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-2-phenyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINO-2-PHENYLCHROMEN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TKD7LKT48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



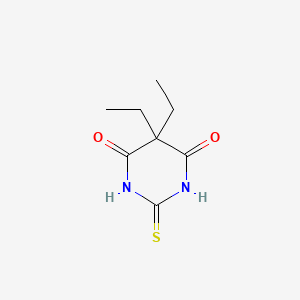
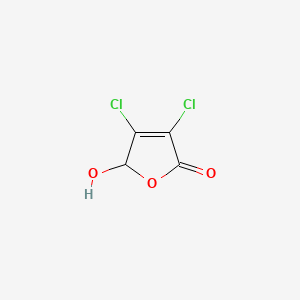
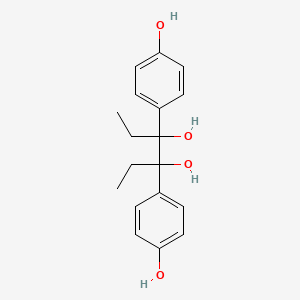
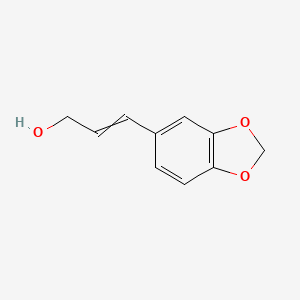
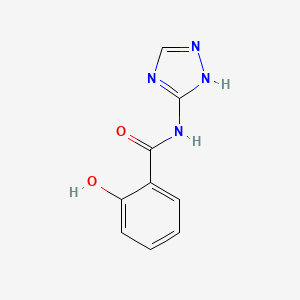
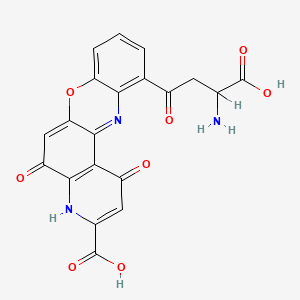
![Benzo[f]quinoxaline](/img/structure/B1213846.png)
